3-Oxo-3-(1-pyrrolidinyl)propionamidoxime
Overview
Description
3-Oxo-3-(1-pyrrolidinyl)propionamidoxime is a biochemical compound with the molecular formula C7H13N3O2 and a molecular weight of 171.20 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a pyrrolidine ring attached to a propionamidoxime group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime typically involves the reaction of pyrrolidine with a suitable precursor, such as a propionamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification through crystallization or chromatography to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(1-pyrrolidinyl)propionamidoxime can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophilic substitution products .
Scientific Research Applications
3-Oxo-3-(1-pyrrolidinyl)propionamidoxime has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(1-pyrrolidinyl)propionamide: Similar structure but lacks the amidoxime group.
3-Oxo-3-(1-pyrrolidinyl)propionic acid: Similar structure but contains a carboxylic acid group instead of an amidoxime group.
Uniqueness
3-Oxo-3-(1-pyrrolidinyl)propionamidoxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-6(9-12)5-7(11)10-3-1-2-4-10/h12H,1-5H2,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUFAXRPGSQHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205108 | |
Record name | (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479080-07-4 | |
Record name | (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479080-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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